molecular formula C12H15NO3S B3152683 4-(Piperidine-1-sulfonyl)benzaldehyde CAS No. 741705-00-0

4-(Piperidine-1-sulfonyl)benzaldehyde

Cat. No.: B3152683
CAS No.: 741705-00-0
M. Wt: 253.32 g/mol
InChI Key: KUSDDEPOUVZOCG-UHFFFAOYSA-N
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Description

4-(Piperidine-1-sulfonyl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a piperidine-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidine-1-sulfonyl)benzaldehyde typically involves the sulfonylation of benzaldehyde derivatives with piperidine-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidine-1-sulfonyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed:

    Oxidation: 4-(Piperidine-1-sulfonyl)benzoic acid

    Reduction: 4-(Piperidine-1-sulfonyl)benzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Scientific Research Applications

4-(Piperidine-1-sulfonyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Piperidine-1-sulfonyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Molecular Targets: Specific proteins or enzymes that the compound interacts with to exert its effects.

Comparison with Similar Compounds

4-(Piperidine-1-sulfonyl)benzaldehyde can be compared with other similar compounds such as:

    4-(Piperidine-1-sulfonyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-(Piperidine-1-sulfonyl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.

    4-(Piperidine-1-sulfonyl)benzamide: Similar structure but with an amide group instead of an aldehyde.

Properties

IUPAC Name

4-piperidin-1-ylsulfonylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c14-10-11-4-6-12(7-5-11)17(15,16)13-8-2-1-3-9-13/h4-7,10H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSDDEPOUVZOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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